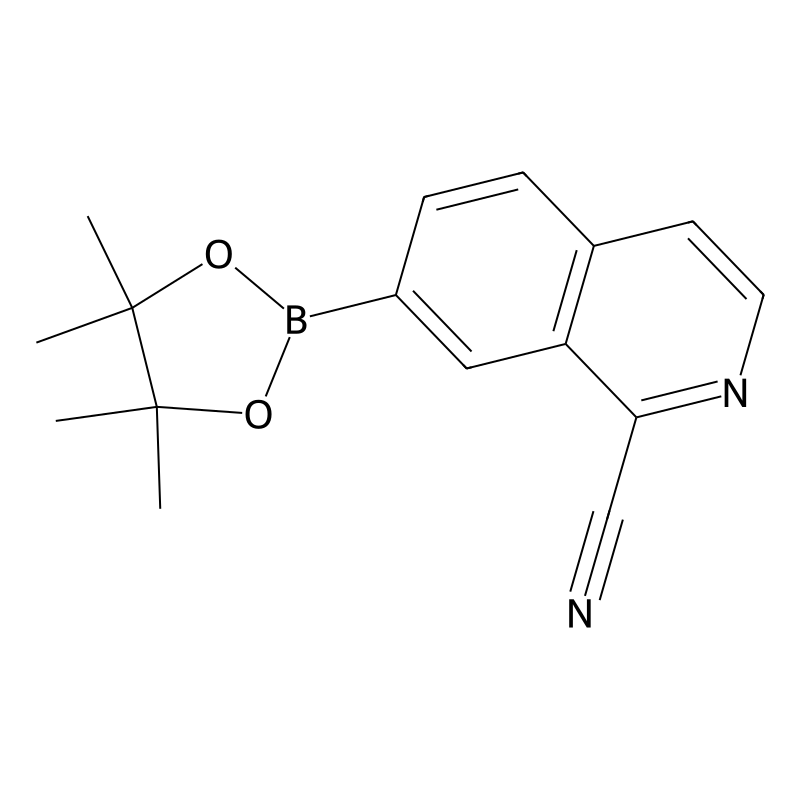7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is an organic compound characterized by a unique structure comprising a boron-containing dioxaborolane ring linked to an isoquinoline core that features a nitrile group. Its molecular formula is and it has a molecular weight of approximately 280.1 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The primary synthetic route for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile involves the borylation of isoquinoline derivatives. A common method includes a palladium-catalyzed cross-coupling reaction between isoquinoline-1-carbonitrile and bis(pinacolato)diboron. The reaction typically occurs in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine under inert conditions at elevated temperatures.
Key reactions involving this compound include:
- Oxidation: Leading to boronic acids.
- Reduction: Producing isoquinoline-1-amine derivatives.
- Substitution: Facilitating the formation of various biaryl compounds through Suzuki-Miyaura coupling.
The synthesis of this compound primarily involves:
- Borylation Reaction: The initial step often involves the reaction of isoquinoline-1-carbonitrile with bis(pinacolato)diboron.
- Catalysis: This reaction is facilitated by palladium catalysts which enable effective coupling.
- Reaction Conditions: Typically performed under inert atmospheres with careful control of temperature and pressure to optimize yield and purity.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile has several applications:
- Organic Synthesis: Acts as a building block in creating complex biaryl structures via Suzuki-Miyaura coupling reactions.
- Medicinal Chemistry: Explored for its potential in drug development and synthesis of new therapeutic agents.
- Material Science: Utilized in producing advanced materials including polymers and electronic materials due to its distinctive structural properties.
While specific interaction studies on 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile are not extensively documented, the compound's reactivity profile suggests it may engage in various chemical interactions typical of boron-containing compounds. Its mechanism of action often involves forming complexes with transition metals during catalysis processes .
Several compounds share structural features with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile. Here are some notable examples:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 741709-63-7 | Picoline derivative with dioxaborolane | 0.94 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 1082947-07-6 | Isoquinoline derivative with dioxaborolane | 0.92 |
| 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 1150561-70-8 | Methylated picolinonitrile variant | 0.91 |
| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | 610768-32-6 | Methylated pyridine derivative | 0.90 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups but share the commonality of the boron-containing dioxaborolane moiety that contributes to their reactivity and potential applications in organic synthesis and medicinal chemistry .
The uniqueness of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoquinoline−1-carbonitrile lies in its specific combination of an isoquinoline framework with a nitrile group and the dioxaborolane ring structure which may provide distinct properties compared to its analogs.








